
1-(4-Bromofenil)isoquinolina
Descripción general
Descripción
1-(4-Bromophenyl)isoquinoline is a chemical compound with the molecular formula C15H10BrN and a molecular weight of 284.16 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
There are several methods for synthesizing isoquinoline derivatives, including the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H .Aplicaciones Científicas De Investigación
Química Medicinal
Los alcaloides de quinolina e isoquinolina se utilizan como componentes de medicamentos contra el cáncer, contra la malaria y otros . La importancia de los alcaloides en el desarrollo de la medicina es incuestionable, ya que varios avances logrados en la lucha contra enfermedades como la malaria, la leucemia, el cáncer y las enfermedades neurodegenerativas no se habrían producido sin el uso de estas sustancias .
Actividad Biológica
Se ha encontrado que las quinolinas, isoquinolinas, angustureína y los alcaloides congéneres tienen una amplia gama de actividades biológicas . Son metabolitos secundarios nitrogenados derivados heterocíclicos de aminoácidos o por el proceso de transaminación, lo que confiere carácter básico .
Química Industrial
El sistema de anillo de quinolina es uno de los heterociclos más ubicuos en los campos de la química medicinal e industrial, formando el andamiaje para compuestos de gran importancia . Estos incluyen agentes antiinflamatorios y antitumorales, los medicamentos antimaláricos quinina y cloroquina, y diodos orgánicos emisores de luz .
Síntesis de Derivados
El desarrollo de nuevos métodos para la síntesis eficiente de isoquinolina y sus derivados ha atraído una atención considerable de químicos y farmacólogos en los últimos años . Es probable que la investigación en la síntesis de derivados quirales de isoquinolina y sales de isoquinolinio atraiga una creciente atención de químicos orgánicos, bio y medicinales .
Industria de los Tintes
Como prometedores candidatos a fármacos y debido a su aplicación en la industria de los tintes, es probable que la investigación en la síntesis de derivados quirales de isoquinolina y sales de isoquinolinio atraiga una creciente atención de químicos orgánicos, bio y medicinales .
Mecanismo de Defensa en las Plantas
Varios alcaloides (papaverina, morfina y cocaína) pueden causar diferentes estímulos en el sistema nervioso de un animal; un fenómeno común en las relaciones ecológicas puede constituir, por ejemplo, un mecanismo de defensa por parte de las plantas contra los herbívoros .
Direcciones Futuras
Isoquinoline derivatives, including 1-(4-Bromophenyl)isoquinoline, continue to be of interest in various fields, particularly in medicinal and industrial chemistry . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and finding new applications .
Mecanismo De Acción
Target of Action
Isoquinoline compounds are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
It’s known that isoquinoline compounds can interact with their targets in a variety of ways, leading to different physiological effects .
Biochemical Pathways
Isoquinoline compounds, in general, can influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Isoquinoline compounds can have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)isoquinoline .
Análisis Bioquímico
Biochemical Properties
1-(4-Bromophenyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 1-(4-Bromophenyl)isoquinoline on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 1-(4-Bromophenyl)isoquinoline can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 1-(4-Bromophenyl)isoquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromophenyl)isoquinoline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Bromophenyl)isoquinoline remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-(4-Bromophenyl)isoquinoline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
1-(4-Bromophenyl)isoquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound can influence the biosynthesis of other bioactive molecules, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-Bromophenyl)isoquinoline within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
1-(4-Bromophenyl)isoquinoline exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .
Propiedades
IUPAC Name |
1-(4-bromophenyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFQHKICIHIVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(4-Bromophenyl)isoquinoline in the development of white PLEDs?
A1: In this study, 1-(4-Bromophenyl)isoquinoline acts as a ligand for the iridium complex Ir(Brpiq)2acac []. This complex serves as the phosphorescent emitter responsible for generating orange-red light, which contributes to the overall white light emission in the fabricated PLEDs [].
Q2: How does the structure of the synthesized hyperbranched copolymers influence the performance of the white PLEDs?
A2: The hyperbranched structure of the synthesized copolymers offers several advantages for PLED performance. Firstly, it helps suppress interchain interactions, promoting the formation of smooth, amorphous films essential for efficient light emission []. Secondly, the carbazole units incorporated into the branches enhance the hole-transporting ability of the copolymers, contributing to improved charge carrier balance and overall device efficiency [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



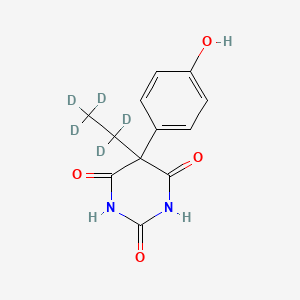
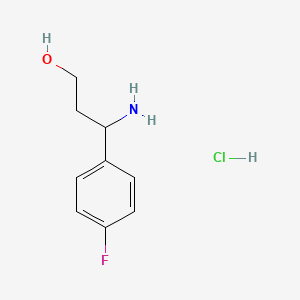
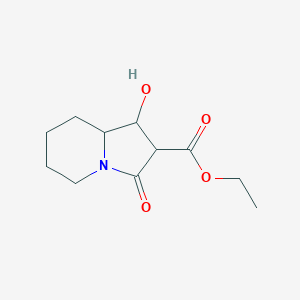
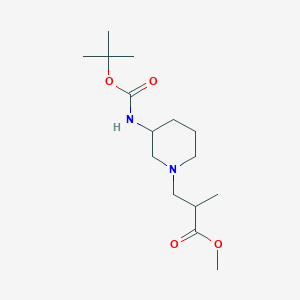
![1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500198.png)
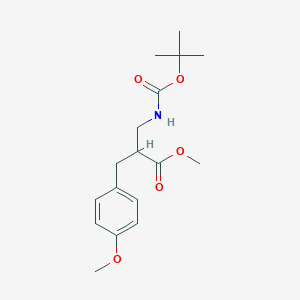
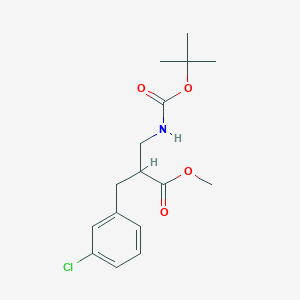
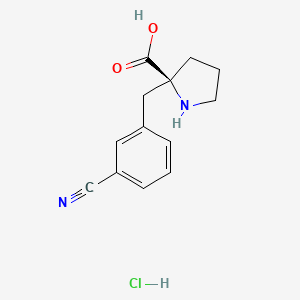
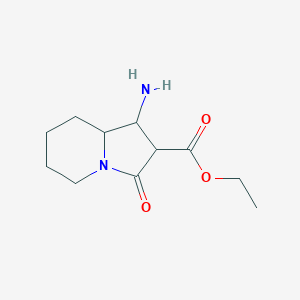
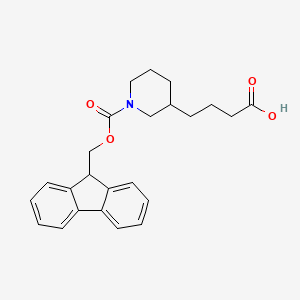
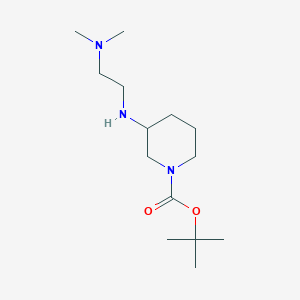
![1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1500216.png)
![2',6'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B1500217.png)
